Cas no 2785-58-2 (6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid)

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid structure
2785-58-2 structure
Product Name:6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
CAS No:2785-58-2
MF:C40H54O6
MW:630.853172779083
CID:268194
Update Time:2024-02-29

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b,8,8'-tetramethyl-1,1'-bis(1-methylethyl)-
    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b
    • [12,12'-Bipodocarpa-8,11,13-triene]-16,16'-dioic acid,13,13'-dihydroxy-14,14'-diisopropyl- (8CI)
    • Macrophyllicacid (7CI)
    • Macrophyllic acid
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydrox
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
    • Inchi: 1S/C40H54O6/c1-21(2)31-23-11-13-29-37(5,15-9-17-39(29,7)35(43)44)27(23)19-25(33(31)41)26-20-28-24(32(22(3)4)34(26)42)12-14-30-38(28,6)16-10-18-40(30,8)36(45)46/h19-22,29-30,41-42H,9-18H2,1-8H3,(H,43,44)(H,45,46)
    • InChI Key: ITNCNPITYLLMNG-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CCCC2(C)C3C=C(C(=C(C(C)C)C=3CCC21)O)C1C(=C(C(C)C)C2CCC3C(C(=O)O)(C)CCCC3(C)C=2C=1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 5
  • Complexity: 1090
  • Topological Polar Surface Area: 115
  • XLogP3: 8.372
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd